molecular formula C18H22N2O4 B2524942 5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide CAS No. 1396860-08-4

5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2524942
CAS No.: 1396860-08-4
M. Wt: 330.384
InChI Key: JJURSYZBGNBJML-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Attachment of the Hydroxy and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic centers on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Strong bases like sodium hydride or nucleophiles like thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced oxazole derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxazole-containing compounds.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring and the hydroxy and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide: shares similarities with other oxazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties. Its cyclopropyl group, in particular, can introduce strain and rigidity into the molecule, potentially enhancing its binding interactions with biological targets.

Properties

IUPAC Name

5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(22,10-12-3-7-14(23-2)8-4-12)11-19-17(21)15-9-16(24-20-15)13-5-6-13/h3-4,7-9,13,22H,5-6,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJURSYZBGNBJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=NOC(=C2)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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